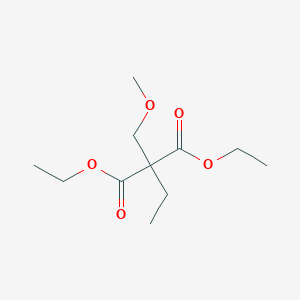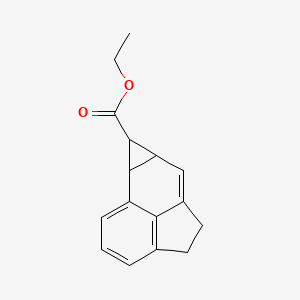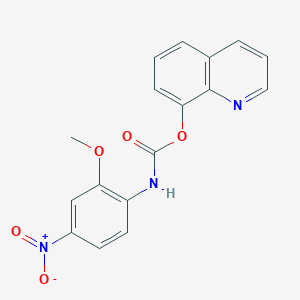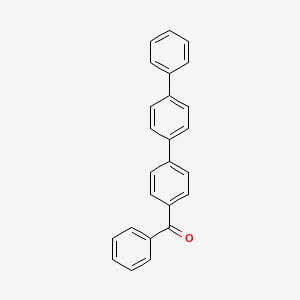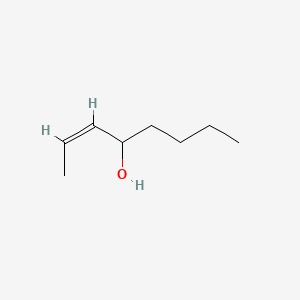![molecular formula C31H46O B11958408 1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone](/img/structure/B11958408.png)
1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4'-メチル[1,1'-ビフェニル]-4-イル)-1-オクタデカンオンは、ビフェニル誘導体のクラスに属する有機化合物です。これは、メチル基とオクタデカンオン鎖で置換されたビフェニルコアの存在によって特徴付けられます。
準備方法
合成経路と反応条件
1-(4'-メチル[1,1'-ビフェニル]-4-イル)-1-オクタデカンオンの合成は、通常、フリーデル・クラフツアシル化反応を含みます。この反応は、4-メチルビフェニルをオクタデカンオイルクロリドと、塩化アルミニウム(AlCl3)などのルイス酸触媒の存在下で反応させることによって行われます。 この反応は、無水条件下で行われ、アシルクロリドの加水分解を防ぎます .
工業生産方法
工業的な設定では、温度、圧力、反応物の濃度などの反応条件を最適化することで、1-(4'-メチル[1,1'-ビフェニル]-4-イル)-1-オクタデカンオンの生産をスケールアップすることができます。反応の効率と収率を高めるために、連続フローリアクターを使用することもできます。
化学反応の分析
反応の種類
1-(4'-メチル[1,1'-ビフェニル]-4-イル)-1-オクタデカンオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの強力な酸化剤を使用して酸化して、対応するカルボン酸を生成できます。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して、ケトン基をアルコールに変換できます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中のKMnO4。
還元: 無水エーテル中のLiAlH4。
置換: ルイス酸触媒の存在下でのさまざまな求電子剤。
生成される主要な生成物
酸化: カルボン酸。
還元: アルコール。
置換: 置換されたビフェニル誘導体。
科学研究への応用
1-(4'-メチル[1,1'-ビフェニル]-4-イル)-1-オクタデカンオンは、科学研究でいくつかの応用があります。
化学: より複雑な有機分子の合成における前駆体として使用されます。
生物学: その潜在的な生物活性と生体高分子との相互作用について調査されています。
医学: 抗炎症作用や抗がん作用を含む、その潜在的な治療特性について調査されています。
工業: 特定の特性を持つ特殊化学物質や材料の製造に使用されます。
科学的研究の応用
1-(4’-Methyl[1,1’-biphenyl]-4-yl)-1-octadecanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
1-(4'-メチル[1,1'-ビフェニル]-4-イル)-1-オクタデカンオンの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。この化合物は、これらの標的上の特定の部位に結合して、その活性を調節することによって、その効果を発揮する可能性があります。 関与する正確な経路と分子標的は、特定のアプリケーションと使用の状況によって異なります .
類似化合物との比較
類似化合物
4-メチルビフェニル: メチル基を持つより単純なビフェニル誘導体。
4-メチルジフェニル: 同様の構造的特徴を持つ別のビフェニル誘導体。
4-フェニルトルエン: フェニルとトルエン部分を持つ関連化合物。
独自性
1-(4'-メチル[1,1'-ビフェニル]-4-イル)-1-オクタデカンオンは、長いオクタデカンオン鎖の存在によってユニークです。これは、より単純なビフェニル誘導体と比較して、異なる物理的および化学的特性を与えます。
特性
分子式 |
C31H46O |
|---|---|
分子量 |
434.7 g/mol |
IUPAC名 |
1-[4-(4-methylphenyl)phenyl]octadecan-1-one |
InChI |
InChI=1S/C31H46O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31(32)30-25-23-29(24-26-30)28-21-19-27(2)20-22-28/h19-26H,3-18H2,1-2H3 |
InChIキー |
XRXSLWSINBVLFM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate](/img/structure/B11958332.png)




